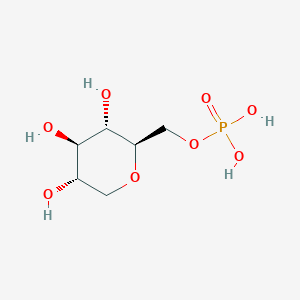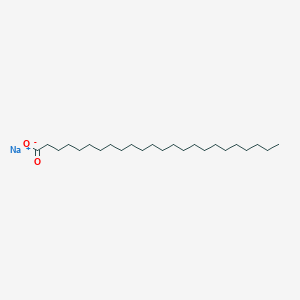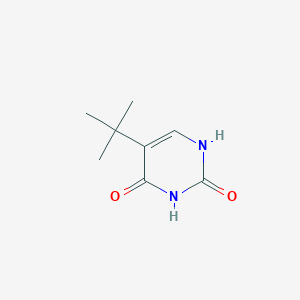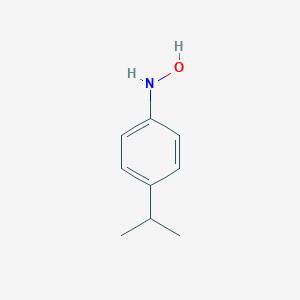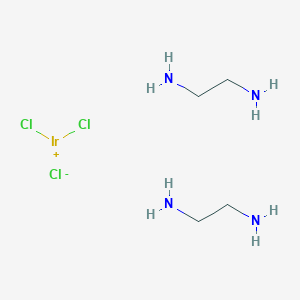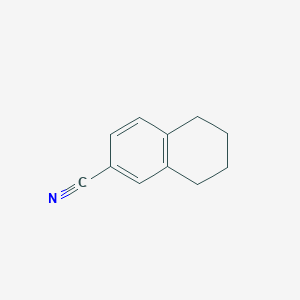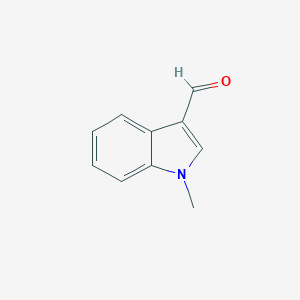
1-Methyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
Le 1-méthyl-1H-indole-3-carbaldéhyde est un dérivé de l'indole, un composé hétérocyclique important que l'on retrouve dans de nombreux produits naturels et produits pharmaceutiques. Les dérivés de l'indole sont connus pour leurs activités biologiques diverses, notamment leurs propriétés antioxydantes, antibiotiques, anti-inflammatoires, antimicrobiennes, anticancéreuses et antihyperglycémiques . Ce composé est particulièrement précieux en tant que précurseur chimique pour la synthèse de diverses structures biologiquement actives.
Mécanisme D'action
Target of Action
1-Methyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
The mode of action of this compound involves its role as a precursor in the synthesis of biologically active structures . It participates in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies where more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
This compound plays a significant role in the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . .
Result of Action
The result of the action of this compound is the generation of biologically active structures . These structures have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Action Environment
The action environment of this compound is typically a laboratory setting where it is used as a precursor in the synthesis of biologically active structures
Analyse Biochimique
Biochemical Properties
1-Methyl-1H-indole-3-carbaldehyde and its derivatives are efficient chemical precursors for generating biologically active structures . They interact with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions
Cellular Effects
It is known that indole derivatives play a main role in cell biology , influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1-méthyl-1H-indole-3-carbaldéhyde peut être synthétisé selon plusieurs méthodes. Une approche courante implique la synthèse de l'indole de Fischer, où des dérivés d'hydrazine réagissent avec des cétones ou des aldéhydes en présence d'un catalyseur acide . Une autre méthode comprend la réaction du 1H-indole-3-carbaldéhyde avec des agents méthylant dans des conditions contrôlées .
Méthodes de production industrielle : La production industrielle de 1-méthyl-1H-indole-3-carbaldéhyde implique généralement la synthèse de l'indole de Fischer à grande échelle, utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend souvent des étapes de purification et d'isolement pour garantir que le composé répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-méthyl-1H-indole-3-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe aldéhyde en un alcool ou d'autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont fréquemment utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Produits principaux :
Applications de la recherche scientifique
Le 1-méthyl-1H-indole-3-carbaldéhyde a de nombreuses applications dans la recherche scientifique :
Chimie : Il sert de précurseur pour la synthèse de molécules complexes et de composés hétérocycliques.
Biologie : Le composé est utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéiques.
Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et antimicrobiennes.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action du 1-méthyl-1H-indole-3-carbaldéhyde implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un inhibiteur ou un activateur d'enzymes spécifiques, influençant les voies biochimiques liées à la croissance cellulaire, à l'apoptose et au métabolisme. Ses effets sont médiés par la liaison aux sites actifs ou la modification de la conformation des protéines cibles .
Composés similaires :
1H-indole-3-carbaldéhyde : Un composé étroitement apparenté avec des propriétés chimiques similaires mais sans le groupe méthyle.
1-méthylindole : Un autre dérivé avec un groupe méthyle mais sans la fonctionnalité aldéhyde.
3-méthylindole : Structure similaire avec le groupe méthyle à une position différente.
Unicité : Le 1-méthyl-1H-indole-3-carbaldéhyde est unique en raison de sa combinaison du noyau indole, du groupe méthyle et de la fonctionnalité aldéhyde. Cette structure unique lui permet de participer à un large éventail de réactions chimiques et d'exhiber diverses activités biologiques, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie .
Applications De Recherche Scientifique
1-Methyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the methyl group.
1-Methylindole: Another derivative with a methyl group but without the aldehyde functionality.
3-Methylindole: Similar structure with the methyl group at a different position.
Uniqueness: 1-Methyl-1H-indole-3-carbaldehyde is unique due to its combination of the indole core, methyl group, and aldehyde functionality. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBYRKRRGSZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172483 | |
| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
19012-03-4 | |
| Record name | 1-Methylindole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19012-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019012034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylindole-3-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z612E3VMZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 1-Methyl-1H-indole-3-carbaldehyde?
A1: Research has shown that a derivative of this compound, specifically 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde, exhibits antiplasmodial activity against the malaria parasite Plasmodium falciparum. This was observed in both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. []
Q2: What is known about the structure of this compound and its derivatives?
A2:
- This compound: This compound features an indole ring system with a methyl group at position 1 and an aldehyde group at position 3. []
- 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde: This derivative, isolated from the bryozoan Amathia lamourouxi, includes two bromine atoms at positions 2 and 5 of the indole ring. []
Q3: Are there other biological activities associated with this compound derivatives?
A3: Yes, a study on a related compound, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, isolated from the plant Cleome droserifolia, demonstrated potent urease enzyme inhibition. [] This suggests potential applications for this class of compounds beyond antiplasmodial activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


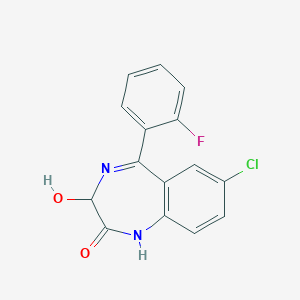
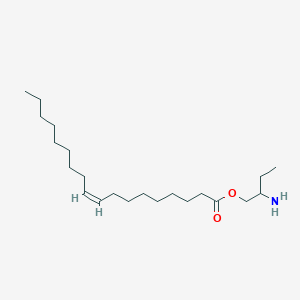
![[3,3'-bipyridin]-5-ol](/img/structure/B96802.png)

